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Compound of Interest

Compound Name: 4-Pyridineethanol Hydrochloride

CAS No.: 383177-54-6

Cat. No.: B1359274

Get Quote

Executive Summary
4-(2-Hydroxyethyl)pyridine (CAS 5344-27-4), also known as 4-pyridineethanol, is a critical

heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., thioridazine) and

functional polymers.[1][2][3][4] Its bifunctional nature—possessing both a nucleophilic pyridine

nitrogen and a primary alcohol—makes it a versatile building block but also presents specific

analytical challenges, particularly regarding hygroscopicity and oxidative stability.[1]

This guide provides a definitive reference for the spectral identification of 4-(2-

Hydroxyethyl)pyridine. It synthesizes experimental data (NMR, MS, IR) with mechanistic

interpretations to support rigorous quality control and structural validation in drug development

workflows.

Part 1: Compound Identity & Physicochemical
Profile[1][2]
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Before spectral analysis, the physicochemical baseline must be established to ensure sample

integrity. 4-(2-Hydroxyethyl)pyridine is significantly hygroscopic; water content can suppress

labile proton signals in NMR and alter IR baselines.[1]

Table 1: Physicochemical Specifications

Property Value Notes

CAS Number 5344-27-4

Molecular Formula C₇H₉NO

Molecular Weight 123.15 g/mol

Appearance
Clear, colorless to pale yellow

liquid

Darkens upon oxidation (N-

oxide formation).[1][3]

Boiling Point 121–122 °C (at 2 mmHg)

High boiling point requires

high-vacuum distillation for

purification.[1]

Density 1.093 g/mL (25 °C) Denser than water.[1]

Solubility
Miscible with water, ethanol,

chloroform

Use anhydrous CDCl₃ or

DMSO-d₆ for NMR to prevent

H/D exchange.[1]

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy[1]
¹H NMR Analysis
The ¹H NMR spectrum of 4-(2-Hydroxyethyl)pyridine exhibits a characteristic AA'BB' aromatic

system and a distinct triplet-triplet aliphatic pattern.[1]

Experimental Protocol:

Solvent: CDCl₃ (dried over molecular sieves).[1]

Concentration: ~10 mg/0.6 mL.[1]
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Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

Table 2: ¹H NMR Assignments (300 MHz, CDCl₃)

Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

8.45
Doublet (d, J ≈ 5-

6 Hz)
2H H-2, H-6 (α-ring)

Deshielded by

adjacent nitrogen

lone pair and

electronegativity.

[1]

7.16
Doublet (d, J ≈ 5-

6 Hz)
2H H-3, H-5 (β-ring)

Shielded relative

to α-protons;

typical pyridine

β-position.[1]

3.99
Triplet (t, J ≈ 6.5

Hz)
2H -CH₂-OH

Deshielded by

oxygen;

diagnostic for

primary alcohol.

[1]

3.01
Triplet (t, J ≈ 6.5

Hz)
2H Py-CH₂-

Benzylic-like

position;

connects ring to

ethyl chain.[1]

~2.5 - 3.5
Broad Singlet (br

s)
1H -OH

Chemical shift is

concentration/te

mperature

dependent.[1]

Disappears with

D₂O shake.

Technical Note: The coupling constant (J ≈ 6 Hz) between the α and β ring protons is

characteristic of 4-substituted pyridines.[1] The clean separation of the two methylene triplets

(Δδ ≈ 1.0 ppm) confirms the integrity of the ethyl chain.
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¹³C NMR Analysis
The ¹³C spectrum confirms the symmetry of the molecule (only 5 unique carbon signals for 7

carbons).

Table 3: ¹³C NMR Assignments (75 MHz, CDCl₃)

Shift (δ, ppm) Carbon Type Assignment
Mechanistic
Reasoning

149.8 CH (Ar) C-2, C-6

Strong deshielding

due to C=N bond

anisotropy and N-

electronegativity.[1]

148.5 Quaternary (C) C-4

Ipso-carbon; shift is

sensitive to the alkyl

substituent effect.[1]

124.2 CH (Ar) C-3, C-5

β-carbons are less

affected by the

nitrogen atom.[1]

61.8 CH₂ (Aliphatic) -CH₂-OH
Typical primary

alcohol shift.[1]

38.6 CH₂ (Aliphatic) Py-CH₂-

Shielded relative to

the oxygenated

carbon.[1]

Part 3: Mass Spectrometry (MS) & Fragmentation
Logic[1]
Mass spectrometry is the primary tool for confirming the molecular weight and analyzing

structural fragments. The fragmentation pattern is dominated by the stability of the pyridine ring

and the lability of the hydroxyethyl side chain.

Key MS Data (EI, 70 eV):
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Molecular Ion (M⁺):m/z 123 (Strong)[1]

Base Peak:m/z 93 (M - 30)[1]

Fragmentation Mechanism:

M⁺ (123): The radical cation forms primarily on the pyridine nitrogen.[1]

Loss of Formaldehyde (CH₂O, 30 Da): A McLafferty-like rearrangement or direct cleavage of

the C-C bond in the ethyl chain is not the primary pathway.[1] Instead, the loss of CH₂O (30

mass units) from the alcohol tail generates a methyl-pyridine (picoline-like) radical cation at

m/z 93.[1]

Alternative Loss (M - 31): Loss of the CH₂OH radical (31 mass units) yields the pyridylmethyl

cation (m/z 92), which can rearrange to a stable azatropylium ion.[1]

Diagram 1: MS Fragmentation Logic

Figure 1: Proposed EI-MS Fragmentation Pathway for 4-(2-Hydroxyethyl)pyridine

Molecular Ion (M+)
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[Py-CH2-CH2-OH]+.

Base Peak
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Part 4: Vibrational Spectroscopy (IR)[1]
Infrared spectroscopy is vital for detecting water contamination (broadening of OH) and

differentiating the product from its precursor, 4-vinylpyridine (absence of vinyl C=C).[1]

Table 4: Key IR Absorption Bands (Neat/ATR)
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

3200 – 3400 O-H Stretch (Broad)

Confirms alcohol functionality.

[1][5] Sharpness indicates

purity/dryness.

3020 – 3060 C-H Stretch (Aromatic) Pyridine ring protons.

2860 – 2940 C-H Stretch (Aliphatic)
Ethyl chain methylene groups.

[1]

1602, 1560 C=C / C=N Stretch
Characteristic "breathing"

modes of the pyridine ring.

1050 – 1070 C-O Stretch
Primary alcohol C-O single

bond.[1]

Absence of ~1635 Vinyl C=C Stretch

Critical QC check: Absence

confirms removal of 4-

vinylpyridine impurity.

Part 5: Quality Control & Impurity Profiling[1]
In a drug development context, the purity of 4-(2-Hydroxyethyl)pyridine is paramount.[1] The

primary synthetic route involves the condensation of 4-methylpyridine (4-picoline) with

formaldehyde.[1] Consequently, unreacted starting materials and dehydration products are the

main impurities.

Common Impurities:

4-Methylpyridine (4-Picoline): Starting material.[1] Detected by singlet methyl at ~2.3 ppm in

¹H NMR.[1]

4-Vinylpyridine: Dehydration product.[1] Detected by vinylic protons (dd, 5.0–6.0 ppm) and IR

band at 1635 cm⁻¹.[1]

Water: Detected by broad OH signal in NMR and IR.[1]

Analytical Workflow Diagram
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Figure 2: Analytical Quality Control Decision Tree
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Experimental Protocol: GC-MS Purity Check
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

Carrier Gas: Helium at 1.0 mL/min.[1]

Inlet: 250 °C, Split 50:1.

Oven Program: 60 °C (1 min) → 15 °C/min → 200 °C (hold 3 min).

Detection: EI Source (230 °C), Scan 40–400 amu.[1]

Retention Time: 4-(2-Hydroxyethyl)pyridine typically elutes after 4-picoline and before 4-

vinylpyridine.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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